2-(But-3-yn-1-yl)phenol chemical structure and properties
2-(But-3-yn-1-yl)phenol chemical structure and properties
This is a comprehensive technical guide on 2-(But-3-yn-1-yl)phenol , a specialized chemical intermediate critical in the synthesis of oxygenated heterocycles via transition-metal catalysis.[1]
Structure, Synthesis, and Cyclization Dynamics[1]
Executive Summary
2-(But-3-yn-1-yl)phenol (also known as o-homopropargylphenol) is a bifunctional aromatic scaffold characterized by a phenolic hydroxyl group and a terminal alkyne tethered at the ortho position by a two-carbon saturated chain.[1] It serves as a pivotal substrate in organometallic chemistry, specifically for investigating regiodivergent intramolecular hydroalkoxylation .[1]
This molecule is the "gold standard" substrate for testing 5-exo-dig versus 6-endo-dig cyclization selectivity, enabling the precision synthesis of 2-methylene-2,3-dihydrobenzofurans and 4H-chromenes —core pharmacophores in bioactive natural products.[1]
Chemical Identity & Properties
Structural Specifications
The molecule features a flexible homopropargyl chain that allows the terminal alkyne to interact spatially with the phenolic oxygen.
| Property | Value / Description |
| IUPAC Name | 2-(But-3-yn-1-yl)phenol |
| Common Name | o-Homopropargylphenol |
| Molecular Formula | C₁₀H₁₀O |
| Molecular Weight | 146.19 g/mol |
| Key Functional Groups | Phenolic -OH (pKa ~10), Terminal Alkyne (-C≡CH) |
| Physical State | Viscous colorless to pale yellow oil |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; sparingly soluble in water |
Spectroscopic Signature
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¹H NMR (CDCl₃, 400 MHz): Distinctive triplet for the terminal alkyne proton (~1.9–2.0 ppm), multiplet for the ethylene bridge (~2.5–2.9 ppm), and aromatic signals (6.8–7.2 ppm).
-
IR Spectrum: Sharp absorption at ~3300 cm⁻¹ (alkyne C-H stretch) and ~2120 cm⁻¹ (C≡C stretch), alongside broad O-H stretching (~3400 cm⁻¹).[1]
Synthesis Pathways
Direct alkylation of phenol at the ortho position is challenging due to competing O-alkylation.[1] The most robust synthetic route employs Directed Ortho-Metalation (DoM) or Negishi Coupling .[1]
Protocol A: Directed Ortho-Metalation (Recommended)
This method ensures high regioselectivity by using a Directing Metalation Group (DMG).[1]
Step 1: Protection Protect phenol as a Methoxymethyl (MOM) ether to prevent deprotonation of the hydroxyl group and direct lithiation.
-
Reagents: MOM-Cl, DIPEA, DCM.[1]
Step 2: Lithiation & Alkylation [1][2]
-
Reagents:n-BuLi (1.1 equiv), THF, -78°C.[1]
-
Mechanism:[1][3][4][5][6][7][8] The MOM group coordinates Li, directing deprotonation to the ortho position. The lithiated species attacks the alkyl iodide.
Step 3: Global Deprotection [1]
-
Reagents: HCl (aq) / MeOH (removes MOM), then K₂CO₃ / MeOH (removes TMS).[1]
-
Yield: Typically 60–75% overall.[1]
Protocol B: Negishi Cross-Coupling
Ideal for large-scale preparation where organolithium handling is restrictive.[1]
-
Substrate: o-Iodophenol (protected as MOM ether).
-
Coupling Partner: (4-((Trimethylsilyl)ethynyl)alkyl)zinc bromide.[1]
-
Catalyst: Pd(PPh₃)₄ (5 mol%).[1]
-
Deprotection: Acidic hydrolysis.[1]
Reactivity: Intramolecular Hydroalkoxylation[1][4][11][12][13]
The defining characteristic of 2-(but-3-yn-1-yl)phenol is its ability to undergo metal-catalyzed cyclization.[1] The phenolic oxygen attacks the activated alkyne, forming a ring. The size of the ring depends on which carbon of the alkyne is attacked.
Regiodivergency: 5-exo-dig vs. 6-endo-dig
According to Baldwin’s Rules, 5-exo-dig is kinetically favored.[1] However, catalyst choice can override this preference.
-
Pathway A (5-exo-dig): Oxygen attacks the internal alkyne carbon (C3).[1]
-
Pathway B (6-endo-dig): Oxygen attacks the terminal alkyne carbon (C4).[1]
Mechanism Visualization
The following diagram illustrates the divergent pathways controlled by metal coordination.
Caption: Divergent cyclization pathways of 2-(but-3-yn-1-yl)phenol. Catalyst selection dictates ring size (5-membered vs. 6-membered).[1]
Experimental Protocol: Gold-Catalyzed Cyclization
Objective: Synthesis of 2-methylene-2,3-dihydrobenzofuran via 5-exo-dig cyclization.
Materials
-
Substrate: 2-(But-3-yn-1-yl)phenol (1.0 equiv)[1]
-
Catalyst: AuCl(PPh₃) (2 mol%)[1]
-
Co-catalyst: AgOTf (2 mol%)[1]
-
Solvent: Toluene (Anhydrous)[1]
-
Base: NaHCO₃ (5 mol%, optional to buffer acidity)
Methodology
-
Catalyst Activation: In a glovebox or under argon, weigh AuCl(PPh₃) and AgOTf into a flame-dried vial. Add 1 mL of toluene and stir for 5 minutes to generate the active cationic gold species [Au(PPh₃)]⁺[OTf]⁻.[1] A white precipitate (AgCl) will form.[1]
-
Substrate Addition: Dissolve the phenol substrate in toluene (0.1 M concentration) and add it to the catalyst mixture via syringe.[1]
-
Reaction: Stir at room temperature. Monitor via TLC (Hexane/EtOAc 9:1). The starting material (polar) will disappear, replaced by a less polar spot (benzofuran).[1]
-
Workup: Filter the mixture through a short pad of silica gel to remove metal salts.[1] Rinse with ether.[1]
-
Purification: Concentrate the filtrate in vacuo. The product is often pure enough for analysis; otherwise, purify via flash column chromatography (SiO₂, 100% Hexanes → 5% EtOAc/Hexanes).[1]
Data Interpretation:
-
Product NMR: The terminal alkyne triplet (~2.0 ppm) vanishes.[1] Two new singlets (or doublets) appear at ~4.5–5.0 ppm, corresponding to the exocyclic vinyl protons (=CH₂).[1]
Applications in Drug Discovery
The 2-(but-3-yn-1-yl)phenol scaffold is a gateway to "privileged structures" in medicinal chemistry:
-
Benzofurans: Found in anti-arrhythmic drugs (e.g., Amiodarone) and natural products (e.g., Aigialomycin).[1]
-
Chromans: The core of Vitamin E (Tocopherol) and flavonoids.[1]
-
Spirocycles: Reaction with iodine (Iodocyclization) instead of gold yields iodinated spiro-derivatives, useful for further cross-coupling.[1]
References
-
Teles, J. H., Brode, S., & Chabanas, M. (1998).[1] Cationic Gold(I) Complexes: Highly Efficient Catalysts for the Addition of Alcohols to Alkynes.[1] Angewandte Chemie International Edition. Link[1]
-
Hashmi, A. S. K. (2007).[1] Gold-Catalyzed Organic Reactions. Chemical Reviews. Link[1]
-
Bates, R. W., & Gnanadesikan, V. (2005).[1] Synthesis of 2-Substituted Chromans and 2,3-Dihydrobenzofurans. Australian Journal of Chemistry.[1] Link[1]
-
Reich, N. W., et al. (2014).[1] Regioselective Gold-Catalyzed Hydroalkoxylation of Alkynes. Journal of Organic Chemistry. Link[1]
-
PubChem Compound Summary. (2025). 2-(3-butynyl)phenol Structure and Properties. Link
Sources
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- 3. Asymmetric Intramolecular Hydroalkoxylation of 2-Vinylbenzyl Alcohols with Chiral Boro-Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scholars@Duke publication: Development, scope, and mechanism of the palladium-catalyzed intramolecular hydroalkylation of 3-butenyl β-diketones [scholars.duke.edu]
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